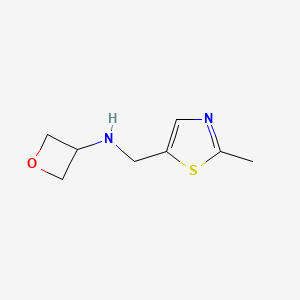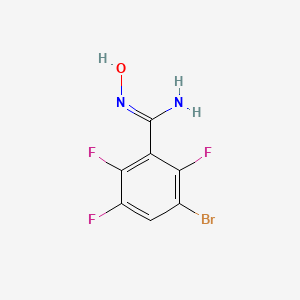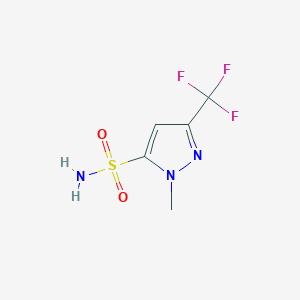![molecular formula C6H10N2O B12950780 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene](/img/structure/B12950780.png)
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-5-oxa-2,6-diazaspiro[34]oct-6-ene is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
化学反応の分析
Types of Reactions
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions often involve acidic or basic media to facilitate the oxidation process.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction conditions typically involve anhydrous solvents to prevent the decomposition of the reducing agents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions often involve the use of solvents to dissolve the reactants and control the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, reduction may yield hydrogenated derivatives, and substitution may yield various substituted derivatives.
科学的研究の応用
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is used in the study of biological processes and the development of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene: This compound shares a similar spirocyclic structure but lacks the methyl group at the 7-position.
7-Methyl-2,6-diazaspiro[3.4]oct-6-ene: This compound lacks the oxygen atom in the ring system, resulting in different chemical properties.
Uniqueness
7-Methyl-5-oxa-2,6-diazaspiro[34]oct-6-ene is unique due to the presence of both oxygen and nitrogen atoms within its ring system, as well as the methyl group at the 7-position
特性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene |
InChI |
InChI=1S/C6H10N2O/c1-5-2-6(9-8-5)3-7-4-6/h7H,2-4H2,1H3 |
InChIキー |
FMEUZPQPPHFEQF-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2(C1)CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)

![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)




![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol](/img/structure/B12950743.png)






